molecular formula C7H13N3O B8296815 3-neopentyl-1H-1,2,4-triazol-5(4H)-one

3-neopentyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8296815
M. Wt: 155.20 g/mol
InChI Key: YEHXHRZMDSYREU-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

Semicarbazide hydrochloride (1.50 g, 13.6 mmol) was dissolved in water (15 mL). NaHCO3 (2.40 g, 28.6 mmol) was slowly added to the solution over 30 min at RT followed by the addition of 3,3-dimethylbutyryl chloride (2 g, 14.86 mmol). The mixture was stirred at RT for 12 h followed by the addition of solid NaOH (1.08 g, 27 mmol). The reaction mixture was stirred at 100° C. for 3 h, allowed to cool to RT and stirred for an additional 12 h. The reaction mixture was neutralized by the drop-wise addition of concentrated HCl. The solids were collected by filtration, washed with water, and dried in vacuo to afford 3-neopentyl-1H-1,2,4-triazol-5(4H)-one (0.65 g, 31%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 11.12 (s, 1H), 11.10 (s, 1H), 2.20 (s, 2H), 0.90 (s, 9H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
1.08 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[O:5].C([O-])(O)=O.[Na+].[CH3:12][C:13]([CH3:19])([CH3:18])[CH2:14][C:15](Cl)=O.[OH-].[Na+].Cl>O>[CH2:14]([C:15]1[NH:6][C:4](=[O:5])[NH:3][N:2]=1)[C:13]([CH3:19])([CH3:18])[CH3:12] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
CC(CC(=O)Cl)(C)C
Step Four
Name
Quantity
1.08 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 100° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
STIRRING
Type
STIRRING
Details
stirred for an additional 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C(C)(C)C)C1=NNC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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